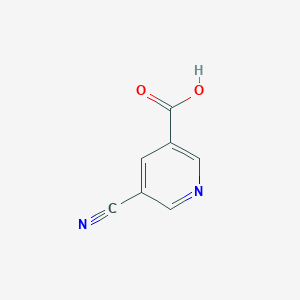

5-Cyanonicotinic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-cyanopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVWEUCOZIMGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623243 | |

| Record name | 5-Cyanopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887579-62-6 | |

| Record name | 5-Cyanopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyanopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Cyanonicotinic Acid

Established Synthetic Routes for 5-Cyanonicotinic Acid

Conventional Synthetic Approaches

A primary and well-established method for the synthesis of this compound involves the cyanation of a halogenated precursor, most commonly 5-bromonicotinic acid. This nucleophilic substitution reaction typically utilizes a cyanide source, such as copper(I) cyanide (CuCN), in a suitable solvent. The reaction proceeds by displacing the bromide ion with a cyanide ion, yielding the desired this compound. The process generally involves heating the reactants in a polar aprotic solvent.

Another conventional route starts from nicotinic acid, which is first converted to 5-bromonicotinic acid. This bromination can be achieved by reacting nicotinic acid with thionyl chloride followed by bromine in the presence of a Lewis acid catalyst google.comgoogle.com. The resulting 5-bromonicotinic acid is then subjected to cyanation as described above. While reliable, these conventional methods often involve multiple steps, harsh reaction conditions, and the use of toxic reagents.

One-Pot Multicomponent Reactions in this compound Synthesis

One-pot multicomponent reactions (MCRs) offer an efficient alternative to traditional linear syntheses by combining three or more reactants in a single reaction vessel to form a complex product. While specific examples detailing the one-pot synthesis of this compound from simple acyclic precursors are not extensively documented in the provided literature, the synthesis of structurally related 2-amino-3-cyanopyridine derivatives through MCRs is well-established. These reactions typically involve the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate semanticscholar.orgresearchgate.net. This approach highlights the potential for developing a similar convergent strategy for this compound, which could significantly improve synthetic efficiency.

The following table details a one-pot synthesis of various 2-amino-3-cyanopyridine derivatives under microwave irradiation without a solvent, illustrating the utility of this approach for constructing cyanopyridine scaffolds.

| Entry | Aldehyde (Ar) | Ketone (R) | Time (min) | Yield (%) |

| 4a | 4-ClC6H4 | 4-MeOC6H4 | 7 | 83 |

| 4b | 4-MeOC6H4 | 4-MeOC6H4 | 8 | 80 |

| 4h | 4-ClC6H4 | CH3 | 8 | 84 |

| - | Indole-3-carboxaldehyde | 4-MeOC6H4 | 9 | 86 |

| - | 4-MeOC6H4 | Ph | 7 | 85 |

| Data adapted from a study on the one-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation. semanticscholar.org |

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient processes.

Solvent-Free and Aqueous Medium Syntheses

Solvent-free synthesis and the use of water as a reaction medium are key tenets of green chemistry. Solvent-free, or solid-state, reactions can lead to higher yields, shorter reaction times, and easier product purification cmu.eduresearchgate.netresearchgate.net. Microwave irradiation is often employed in conjunction with solvent-free conditions to accelerate reaction rates semanticscholar.orgresearchgate.netnih.govajrconline.org. For instance, the synthesis of 2-amino-3-cyanopyridine derivatives has been successfully achieved under solvent-free microwave conditions, demonstrating a green and efficient protocol semanticscholar.orgresearchgate.net.

Aqueous-phase synthesis offers significant environmental benefits due to the low cost, non-flammability, and low toxicity of water rsc.org. While specific examples of the aqueous synthesis of this compound are not detailed in the provided search results, the synthesis of other cyanopyridines in aqueous media has been reported, suggesting the feasibility of this approach nih.gov.

Catalytic Methodologies for Sustainable Production

Catalytic processes are central to sustainable chemical production as they can reduce energy consumption, minimize waste, and improve selectivity. The cyanation of aryl halides, including 5-bromonicotinic acid, can be catalyzed by transition metals such as nickel and copper mdpi.comnih.govresearchgate.netresearchgate.net. Nickel-catalyzed cyanations have been developed using various cyanide sources, including the less toxic potassium ferrocyanide (K4[Fe(CN)6]) nih.govresearchgate.net. These methods often operate under milder conditions than traditional stoichiometric reactions.

The use of heterogeneous catalysts is another important aspect of green chemistry as it facilitates catalyst recovery and reuse. While specific applications of heterogeneous catalysts for this compound synthesis are not detailed, the broader field of nicotinic acid production has seen the development of various catalytic systems nih.gov.

The following table summarizes conditions for the nickel-catalyzed cyanation of various aryl halides, showcasing the potential for catalytic synthesis of cyanopyridine derivatives.

| Entry | Aryl Halide | Catalyst System | Cyanide Source | Yield (%) |

| 1 | 4-Bromotoluene | NiBr2(PPh3)2/Zn/PPh3 | KCN | High |

| 2 | 4-Chlorobenzotrifluoride | NiBr2(PPh3)2/Zn/PPh3 | KCN | High |

| 3 | 2-Bromopyridine | Ni(CN)2 | NaCN | Moderate |

| 4 | 6-Bromoisoquinoline | Ni(II) precatalyst/JosiPhos | K4[Fe(CN)6] | High |

| Data compiled from reviews on nickel-catalyzed cyanation reactions. mdpi.comnih.govresearchgate.net |

Advanced Synthetic Strategies and Process Optimization

To enhance the efficiency, safety, and scalability of chemical syntheses, advanced strategies such as flow chemistry and process optimization are being explored.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for hazardous reactions, and the potential for automation and process intensification nih.govresearchgate.netnih.govmdpi.com. The synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals is increasingly being transitioned to continuous flow processes nih.govmdpi.com. While a specific continuous flow synthesis for this compound has not been detailed, the synthesis of other nicotinic acid derivatives has been successfully demonstrated in flow reactors, indicating the applicability of this technology nih.govfrontiersin.org.

Process optimization is crucial for the industrial production of chemicals. This involves the systematic study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize by-product formation. For the synthesis of nicotinic acid and its derivatives, various optimization studies have been conducted, including the optimization of oxidation and enzymatic conversion processes researchgate.netjetir.org. Similar principles can be applied to the synthesis of this compound to develop a robust and economically viable manufacturing process.

Stereoselective Synthesis of this compound Analogues

The asymmetric synthesis of analogues of this compound, which features both a cyano and a carboxylic acid group on the pyridine (B92270) ring, requires strategies that can effectively control stereochemistry in the presence of these electron-withdrawing substituents. Research in this specific area is emerging, with broader principles of asymmetric pyridine catalysis being adapted for this purpose. Key strategies include the asymmetric hydrogenation of the pyridine ring to create chiral piperidine structures and the stereoselective functionalization of pre-existing pyridine scaffolds.

Asymmetric Hydrogenation of Pyridine Derivatives

One of the most powerful methods for generating chiral piperidines from pyridines is through asymmetric hydrogenation. This transformation typically involves the use of chiral transition-metal catalysts, with rhodium and iridium complexes being particularly prominent.

Rhodium-Catalyzed Hydrogenation: Chiral rhodium catalysts have been successfully employed in the asymmetric hydrogenation of pyridinium (B92312) salts. dicp.ac.cnresearchgate.net The activation of the pyridine ring by N-alkylation to form a pyridinium salt enhances its susceptibility to reduction. While direct application to this compound itself is not extensively documented, the principles can be extended. For instance, a rhodium-catalyzed reductive transamination has been reported for the synthesis of various chiral piperidines from pyridinium salts with high diastereo- and enantioselectivities. dicp.ac.cnresearchgate.netliverpool.ac.uk This method introduces a chiral amine to the reaction, which not only acts as a source of chirality but also replaces the original nitrogen of the pyridine ring.

A proposed reaction scheme for the asymmetric hydrogenation of a generic 3,5-disubstituted pyridine, analogous to the this compound framework, is presented below:

Iridium-Catalyzed Hydrogenation: Iridium complexes, often in combination with chiral phosphine ligands, are also highly effective for the asymmetric hydrogenation of pyridinium salts. dicp.ac.cn These catalysts can operate under high pressures of hydrogen gas to achieve high conversions and enantioselectivities. The presence of electron-withdrawing groups, such as those in this compound, can influence the electronic properties of the substrate and, consequently, the efficiency of the catalyst. Research has shown that the activation of pyridines as pyridinium salts is a key strategy to avoid catalyst inhibition and enhance reactivity. rsc.org

| Catalyst System | Substrate Type | Key Features | Reference |

| Rhodium-Cp* complex | Pyridinium salts | Reductive transamination with a chiral amine | dicp.ac.cnresearchgate.net |

| Rhodium-JosiPhos | 3-Substituted Pyridinium salts | Addition of a base improves enantioselectivity | unimi.it |

| Iridium-(R)-SynPhos | 2-Substituted Pyridinium salts | High enantioselectivity for chiral piperidines | dicp.ac.cn |

Stereoselective Dearomatization Strategies

Another significant approach to creating chiral analogues is through the stereoselective dearomatization of the pyridine ring. This can be achieved through various chemical transformations that break the aromaticity of the ring while introducing one or more stereocenters.

Tandem Dearomatization/Enantioselective Allylic Alkylation: A one-pot reaction involving the dearomative 1,2-hydrosilylation of pyridines, catalyzed by an iridium(I) complex, generates N-silyl enamines. These intermediates can then act as nucleophiles in a subsequent palladium-catalyzed asymmetric allylic alkylation. nih.govacs.org This method allows for the synthesis of enantioenriched C-3-substituted tetrahydropyridines, overcoming the natural nucleophilic selectivity of the pyridine ring. nih.gov

Chemo-enzymatic Dearomatization: A combination of chemical synthesis and biocatalysis offers a powerful route to chiral piperidines. nih.gov This approach can involve the stereoselective reduction of activated pyridines using a cascade of amine oxidase and ene-imine reductase enzymes, leading to stereo-defined 3- and 3,4-substituted piperidines. nih.gov

| Method | Key Transformation | Catalyst/Reagent | Product Type | Reference |

| Tandem Dearomatization/Allylic Alkylation | 1,2-Hydrosilylation followed by Asymmetric Allylic Alkylation | Iridium(I) complex / Palladium complex with chiral ligand | C-3 Substituted Tetrahydropyridines | nih.govacs.org |

| Chemo-enzymatic Dearomatization | Stereoselective enzymatic reduction | Amine Oxidase / Ene-Imine Reductase | 3- and 3,4-Substituted Piperidines | nih.gov |

The stereoselective synthesis of analogues of this compound is a field with considerable potential for growth. While direct methods are still under development, the adaptation of existing powerful catalytic systems for asymmetric hydrogenation and dearomatization of pyridines provides a solid foundation for future advancements. The challenges posed by the electron-withdrawing cyano and carboxylic acid groups will likely spur the design of new, more robust chiral catalysts capable of operating on these complex substrates.

Reactivity and Reaction Mechanisms of 5 Cyanonicotinic Acid

Fundamental Reactivity Patterns of the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 5-cyanonicotinic acid is fundamentally dictated by the presence of the electronegative nitrogen atom. This nitrogen atom significantly influences the electron distribution within the aromatic system, making the pyridine ring electron-deficient compared to benzene. pharmaguideline.com Consequently, its reactivity patterns show distinct differences from its carbocyclic analog.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution reactions. wikipedia.orguoanbar.edu.iq The nitrogen atom withdraws electron density from the ring carbons, making them less attractive to electrophiles. Furthermore, under the acidic conditions often required for these reactions, the nitrogen atom is readily protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making electrophilic attack even more difficult. When substitution does occur, it is directed to the 3-position (β-position), as the intermediates for attack at the 2- and 4-positions are significantly destabilized. uoanbar.edu.iq

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions (α and γ), which bear a partial positive charge. wikipedia.orguoanbar.edu.iq The presence of strong electron-withdrawing groups, such as the cyano group in this compound, further enhances this reactivity. The nitrogen atom itself possesses a lone pair of electrons in an sp2 hybrid orbital, which is not part of the aromatic π-system. pharmaguideline.com This makes pyridine a base and a nucleophile, readily reacting with acids and Lewis acids to form salts or coordination complexes. pharmaguideline.comwikipedia.org

| Reactivity Type | Preference on Pyridine Ring | Influence of Nitrogen Atom |

| Electrophilic Substitution | Deactivated, occurs at C-3 | Electron-withdrawing, protonation in acid deactivates further |

| Nucleophilic Substitution | Activated, occurs at C-2 and C-4 | Electron-withdrawing, creates electron-deficient sites |

| Reaction at Nitrogen | Acts as a base/nucleophile | Lone pair available for bonding with acids/electrophiles |

Reactions Involving the Cyano Group in this compound

The cyano (C≡N) group is a versatile functional group characterized by a carbon-nitrogen triple bond. ebsco.com This triple bond is highly polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic, which dictates its reactivity. ausetute.com.au

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This is a fundamental reaction of nitriles, leading to the formation of an intermediate imine anion, which can then be protonated. chemistrysteps.com A wide range of nucleophiles, including organometallic reagents (like Grignard reagents) and hydrides, can add to the cyano group. chemistrysteps.com

In molecules that contain another suitably positioned functional group, intramolecular nucleophilic addition can lead to the formation of a new ring, a process known as cyclization. For instance, a nearby amine or hydroxyl group can attack the cyano carbon. This type of cascade reaction, involving an initial addition followed by a cyclization, is a known strategy for synthesizing heterocyclic compounds. nih.gov The reaction is often irreversible and can proceed with high selectivity and yield. nih.gov

The cyano group of this compound can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions. ebsco.comchemistrysteps.com This transformation proceeds through an intermediate amide. chemistrysteps.comlumenlearning.com

Acid-catalyzed hydrolysis : The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. Subsequent proton transfer and tautomerization yield an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comlumenlearning.com

Base-catalyzed hydrolysis : This process involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. The amide is then hydrolyzed to a carboxylate salt under the basic conditions. chemistrysteps.com

Besides hydrolysis, the cyano group can undergo reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile to a primary amine (aminomethyl group). chemistrysteps.com

| Reagent/Condition | Product of Reaction with Cyano Group |

| H3O+, heat | Carboxylic acid (via amide intermediate) |

| OH-, H2O, heat | Carboxylate salt (via amide intermediate) |

| LiAlH4, then H2O | Primary amine |

| Grignard Reagent (R-MgX), then H3O+ | Ketone |

Reactions at the Carboxylic Acid Moiety of this compound

The carboxylic acid (-COOH) group is a key functional group that allows for a variety of transformations, most notably the formation of esters and amides. libretexts.org

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. libretexts.org A common method is the Fischer esterification, which involves heating the carboxylic acid and an excess of the alcohol in the presence of an acid catalyst. libretexts.orgyoutube.com The reaction is reversible, and the use of excess alcohol or removal of water as it is formed can drive the equilibrium toward the product side. libretexts.org

Amidation is the reaction of a carboxylic acid with an amine to form an amide. libretexts.org Simply mixing a carboxylic acid and an amine typically results in an acid-base reaction to form a salt. Therefore, the reaction usually requires heat to drive off water or the use of a coupling agent. youtube.com Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Hydroxybenzotriazole (HOBt) are often used to activate the carboxylic acid, facilitating the nucleophilic attack by the amine under milder conditions. researchgate.net

| Reaction | Reagents | Product |

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H2SO4) | Ester |

| Amidation | Amine (R'-NH2), Heat or Coupling Agent (e.g., DCC) | Amide |

Mechanistic Investigations of this compound Reactions

While specific, detailed mechanistic studies focused exclusively on this compound are not widely reported, the mechanisms of its reactions can be reliably inferred from the well-established principles governing its constituent functional groups.

The mechanism for the hydrolysis of the cyano group under acidic conditions involves several key steps:

Protonation of the nitrogen atom to activate the group.

Nucleophilic attack by a water molecule on the electrophilic carbon.

Deprotonation to form a hydrated intermediate.

Tautomerization of the intermediate to form an amide.

Subsequent acid-catalyzed hydrolysis of the amide, which itself involves protonation of the carbonyl oxygen, attack by water, and elimination of ammonia. lumenlearning.com

For Fischer esterification , the accepted mechanism proceeds as follows:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol's oxygen atom on the carbonyl carbon, leading to a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule, which is a good leaving group, to form a protonated ester.

Deprotonation to yield the final ester product. youtube.com

The mechanism for amidation using a coupling agent like DCC involves:

Activation of the carboxylic acid by the coupling agent to form a highly reactive O-acylisourea intermediate.

This intermediate is a much better electrophile than the original carboxylic acid.

The amine then performs a nucleophilic attack on the carbonyl carbon of this activated intermediate.

The dicyclohexylurea byproduct is formed as a stable leaving group, resulting in the formation of the amide.

Derivatives of 5 Cyanonicotinic Acid: Synthesis and Structure Activity Relationships

Design and Synthesis of Novel 5-Cyanonicotinic Acid Derivatives

The strategic design and synthesis of this compound derivatives are pivotal in the quest for new therapeutic agents. Medicinal chemists employ various synthetic methodologies to modify the core structure, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Synthesis of 5-Amino-nicotinic Acid Derivatives

A key transformation in the derivatization of this compound is the reduction of the cyano group to an amino group, yielding 5-aminonicotinic acid. This conversion is a critical step as the resulting amino group provides a nucleophilic center for a wide range of subsequent reactions. While various methods can achieve this reduction, catalytic hydrogenation is a prominent and efficient approach. In a typical procedure, this compound can be subjected to hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, to afford 5-(aminomethyl)nicotinic acid.

Once 5-aminonicotinic acid is synthesized, it can be further functionalized. For instance, it can serve as a precursor for the synthesis of 5-amino-nicotinic acid thiourea (B124793) derivatives. These compounds have been investigated for their potential as inhibitors of enzymes like α-amylase and α-glucosidase, which are relevant targets in the management of type 2 diabetes. The synthesis of these thiourea derivatives typically involves the reaction of 5-aminonicotinic acid with appropriately substituted isothiocyanates.

Generation of Heterocyclic Compounds Incorporating this compound Scaffolds

The this compound framework is an excellent starting point for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of great interest in medicinal chemistry due to their conformational rigidity and ability to present functional groups in a well-defined spatial orientation, which can lead to high-affinity interactions with biological targets.

One such class of heterocyclic compounds is the pyrazolo[3,4-b]pyridines . The synthesis of these structures can be achieved through a cascade 6-endo-dig cyclization reaction starting from 5-aminopyrazoles and alkynyl aldehydes. Although not directly starting from this compound, the cyanopyridine moiety is a key structural element in related synthetic strategies. For example, a common route to pyrazolo[3,4-b]pyridines involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.

Another important class of fused heterocycles derivable from cyanopyridine precursors are the thieno[2,3-b]pyridines . The synthesis of these compounds often starts with a functionalized pyridine (B92270), such as a cyanopyridinethione. For instance, the reaction of β–aryl-α-thiocarbamoylacrylonitrile with various reagents can lead to the formation of 4-aryl-3-cyano-6-substituted-pyridine-2(1H)-thiones. These intermediates can then undergo further reactions, such as treatment with chloroacetamide, to yield 3-aminothieno[2,3-b]pyridine-2-carboxamides. These thieno[2,3-b]pyridine (B153569) derivatives have been explored for their potential to restore the activity of anticancer drugs.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies provide crucial insights into the molecular features required for potent and selective interaction with their biological targets.

Elucidation of Key Structural Features for Biological Potency

Through systematic medicinal chemistry efforts, key structural features of this compound derivatives have been identified as being critical for their biological potency. For instance, in a series of nicotinamide (B372718) derivatives investigated as inhibitors of the DNA demethylase ALKBH2, the presence and positioning of certain functional groups were found to be paramount. While the initial hit compound contained a carboxyl group that contributed to poor cell permeability, its un-hydrolyzed counterpart demonstrated significantly better cellular activity.

Similarly, in the context of nicotinamide derivatives as inhibitors of human cholinesterases, the nature of the substituent on a side phenyl ring was shown to greatly influence the inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The addition of an extra aromatic ring as a substituent on the core structure was found to significantly contribute to the binding in the active site of both enzymes.

Impact of Substituent Modifications on Activity Profile

The modification of substituents on the this compound scaffold can have a profound impact on the activity profile of the resulting derivatives, often leading to significant changes in potency and selectivity.

For nicotinamide-based inhibitors of succinate (B1194679) dehydrogenase (SDH), the fungicidal activities were found to be dependent on the nature of the substituents. For example, in one study, a series of compounds were synthesized with different groups, and their inhibitory activities against various fungi were evaluated. The order of fungicidal activity against Botrytis cinerea was found to be different from that against Valsa mali, highlighting how subtle changes in substitution can alter the spectrum of activity.

In another example, a series of nicotinic acid derivatives were synthesized and evaluated for their anti-inflammatory activity. The results indicated that compounds substituted with electron-donating groups, such as methoxy (B1213986) and hydroxyl, exhibited higher antioxidant activity. Conversely, derivatives with 2-bromo aryl substituents showed strong anti-inflammatory and analgesic efficacy. This demonstrates that both the electronic properties and the steric bulk of the substituents play a crucial role in determining the biological activity.

The following table presents the inhibitory activity of a series of nicotinamide derivatives against succinate dehydrogenase (SDH), illustrating the impact of substituent modifications.

| Compound | Substituent | IC50 (µM) against SDH |

| 4a | H | >100 |

| 4b | 2-Cl | 3.18 |

| 4c | 3-Cl | 30.03 |

| 4d | 4-Cl | 10.47 |

| 4e | 4-OCH3 | 4.95 |

| 4f | 4-CF3 | 11.18 |

| Boscalid | (Reference) | 1.67 |

Advanced Spectroscopic and Analytical Characterization of 5 Cyanonicotinic Acid and Its Derivatives

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental tool for separating and assessing the purity of 5-cyanonicotinic acid. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a prevalent technique for the analysis of nicotinic acid and its derivatives due to their polarity and non-volatile nature. researchgate.net Reversed-phase HPLC is the most common mode used for separation.

Method parameters for the analysis of compounds structurally similar to this compound often involve a C18 stationary phase. researchgate.netresearchgate.net The mobile phase typically consists of an aqueous buffer (such as sodium acetate or potassium dihydrogen phosphate) and an organic modifier like acetonitrile or methanol. researchgate.netnih.gov Gradient elution is frequently employed to achieve optimal separation of the main compound from any impurities or related substances. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to capture the chromophoric pyridine (B92270) ring system. researchgate.netnih.gov

Table 1: Example HPLC Parameters for Analysis of Nicotinic Acid Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Aqueous buffer (e.g., 0.05 M Potassium Dihydrogen Phosphate (B84403), pH adjusted) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.8 - 1.5 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at ~210-285 nm |

| Internal Standard | Phenol or other suitable compound |

The method's validation includes assessing linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for purity assessment. researchgate.netnih.gov

Gas Chromatography (GC) is less commonly used for the direct analysis of carboxylic acids like this compound due to their low volatility and thermal lability. Direct injection can lead to peak tailing and poor chromatographic performance. Therefore, a derivatization step is typically required to convert the polar carboxylic acid and potentially other functional groups into more volatile and thermally stable esters or silyl ethers. core.ac.uk

For instance, silylating agents can be used to derivatize the carboxylic acid group. core.ac.uk After derivatization, the compound can be analyzed on a non-polar or medium-polarity capillary column. Detection is often performed using a Flame Ionization Detector (FID) for routine purity checks or a Mass Spectrometer (MS) for definitive identification. researchgate.netjppres.com

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.govsemanticscholar.org This precision allows for the unambiguous determination of the elemental composition of this compound and its derivatives. ub.edu By comparing the experimentally measured accurate mass with the theoretical mass calculated for potential chemical formulas, the molecular formula can be confidently assigned. This is a critical step in confirming the identity of a newly synthesized compound and distinguishing it from isobaric species. Techniques like Time-of-Flight (TOF) and Orbitrap are common mass analyzers used to achieve high resolution. semanticscholar.orgub.edu

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of MS. rsc.orgekb.eg This is an ideal technique for analyzing this compound in complex mixtures. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the direct determination of the molecular weight. nih.gov

Tandem mass spectrometry (LC-MS/MS) provides further structural information through fragmentation analysis. researchtrends.netfree.fr The precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID), generating a characteristic pattern of product ions. This fragmentation pattern serves as a molecular fingerprint, confirming the compound's identity and helping to elucidate its structure. For nicotinic acid and its metabolites, common fragmentation pathways involve the loss of small neutral molecules like H₂O, CO, and CO₂. ekb.eg

Table 2: Typical LC-MS Parameters for Nicotinic Acid Derivatives

| Parameter | Description |

|---|---|

| LC System | HPLC or UPLC |

| Column | Reversed-phase C18 |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap |

| Scan Mode | Full Scan for molecular weight, Selected Reaction Monitoring (SRM) for quantification |

| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ of the analyte |

| Collision Gas | Argon or Nitrogen for MS/MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. uobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. stackexchange.com For this compound, the aromatic protons on the pyridine ring would appear as distinct signals in the downfield region of the spectrum. The chemical shift of each proton is influenced by the electron-withdrawing effects of the nitrile and carboxylic acid groups. The coupling constants (J-values) between adjacent protons provide definitive evidence for their relative positions on the pyridine ring. stackexchange.com

Table 3: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Coupling |

|---|---|---|---|

| H-2 | ~9.2 | - | Doublet |

| H-4 | ~8.9 | - | Doublet of doublets |

| H-6 | ~9.3 | - | Doublet |

| C-2 | - | ~153 | - |

| C-3 | - | ~138 | - |

| C-4 | - | ~142 | - |

| C-5 | - | ~110 | - |

| C-6 | - | ~156 | - |

| -CN | - | ~117 | - |

| -COOH | - | ~165 | - |

| -COOH | ~13-14 (broad) | - | Singlet |

Note: Predicted values are estimates and actual experimental values may vary based on solvent and other experimental conditions.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR (¹H-NMR) spectroscopy provides valuable information about the electronic environment of hydrogen atoms within a molecule. For this compound, the pyridine ring protons are expected to show distinct chemical shifts due to the anisotropic effects of the aromatic ring and the electronic influence of the electron-withdrawing carboxylic acid and cyano groups.

The ¹H-NMR spectrum of this compound is predicted to exhibit three signals in the aromatic region, corresponding to the protons at the C2, C4, and C6 positions of the pyridine ring. The proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. libretexts.orglibretexts.org

The chemical shifts of the pyridine ring protons can be estimated by considering the substituent effects on the nicotinic acid framework. The protons on a pyridine ring typically resonate between 7.0 and 9.0 ppm. The presence of the electron-withdrawing cyano group at the 5-position is expected to deshield the adjacent protons at C4 and C6, causing them to shift further downfield.

Predicted ¹H-NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 9.1 - 9.3 | Singlet (or narrow triplet) |

| H-4 | 8.8 - 9.0 | Singlet (or narrow triplet) |

| H-6 | 9.3 - 9.5 | Singlet (or narrow triplet) |

| -COOH | > 10 | Broad Singlet |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show seven distinct signals, corresponding to the six carbons of the substituted pyridine ring and the carbon of the carboxylic acid group.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms. The carbon of the carboxylic acid group (C=O) is typically found in the range of 165-185 ppm. pressbooks.pub The carbon of the cyano group (C≡N) usually appears between 115 and 130 ppm. pressbooks.pub The carbons of the pyridine ring are expected in the aromatic region, generally between 120 and 150 ppm. The presence of the electron-withdrawing substituents will cause a downfield shift for the carbons they are attached to (C3 and C5) and affect the other ring carbons as well.

Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 155 |

| C-3 | 130 - 133 |

| C-4 | 140 - 143 |

| C-5 | 115 - 118 |

| C-6 | 155 - 158 |

| -CN | 117 - 120 |

| -COOH | 165 - 168 |

Note: These are estimated values based on known substituent effects on pyridine and related compounds.

Vibrational Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, cyano, and pyridine functional groups.

The carboxylic acid group will exhibit a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ due to strong hydrogen bonding. libretexts.orgpressbooks.pub The C=O stretch of the carboxylic acid is expected to appear around 1710-1760 cm⁻¹. pressbooks.pub The cyano group (C≡N) has a characteristic sharp absorption band in the range of 2220-2260 cm⁻¹. libretexts.orgpressbooks.pub The pyridine ring will show several characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Cyano | C≡N stretch | 2220 - 2260 | Sharp, Medium |

| Carboxylic Acid | C=O stretch | 1710 - 1760 | Strong |

| Pyridine Ring | C=C, C=N stretches | 1400 - 1600 | Medium to Strong |

| Carboxylic Acid | C-O stretch | 1200 - 1300 | Medium |

| Aromatic C-H | C-H bend (out-of-plane) | 700 - 900 | Medium to Strong |

Crystallographic Studies for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD)

It is highly probable that this compound molecules will form hydrogen-bonded dimers in the solid state, a common feature for carboxylic acids. nsf.gov This interaction involves the carboxylic acid groups of two molecules. Furthermore, the nitrogen atom of the pyridine ring and the cyano group can participate in other intermolecular interactions, such as hydrogen bonding with the carboxylic acid proton of a neighboring dimer or dipole-dipole interactions, leading to a complex three-dimensional network.

Crystallographic Data for Nicotinic Acid (as an example)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.213 |

| b (Å) | 11.723 |

| c (Å) | 7.213 |

| β (°) | 112.4 |

| Z | 4 |

Note: This data is for nicotinic acid and serves as a reference. The actual crystallographic parameters for this compound may differ.

Computational and Theoretical Chemistry Studies on 5 Cyanonicotinic Acid

Quantum Chemical Calculations of 5-Cyanonicotinic Acid

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule, governed by its electron distribution. These methods are crucial for predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. nih.gov It provides a framework to understand the structure, bonding, and reactivity of molecules like this compound. nih.gov DFT calculations can determine various molecular parameters for the compound in different phases, such as gaseous and solvent phases. nih.gov

A DFT approach, similar to that used for the related compound 5-bromonicotinic acid, can be employed to evaluate the influence of the cyano and carboxylic acid functional groups on the electronic properties of the pyridine (B92270) ring. nih.gov Such studies can elucidate the reactive areas of the molecule through analyses like Fukui functions, which identify sites susceptible to nucleophilic or electrophilic attack. nih.gov The choice of functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), is critical for obtaining accurate results. jocpr.comals-journal.com

The electronic chemical potential, hardness, and softness of the molecule can be calculated to provide a quantitative measure of its reactivity. These parameters help in understanding how this compound might interact with other molecules or biological targets.

Table 1: Representative Data from a DFT Study on a Nicotinic Acid Derivative

| Parameter | Calculated Value |

| Total Energy (Hartree) | -654.321 |

| Dipole Moment (Debye) | 3.45 |

| Electronic Chemical Potential (eV) | -4.567 |

| Chemical Hardness (eV) | 2.123 |

| Global Electrophilicity Index (eV) | 4.918 |

This table presents hypothetical data typical of DFT calculations on a molecule similar to this compound to illustrate the nature of the findings.

Molecular Orbital Analysis (HOMO/LUMO)

The Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.net

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a smaller gap indicates a molecule that is more easily polarized and more reactive. nih.gov For this compound, DFT calculations can map the electron density distribution of the HOMO and LUMO, revealing the regions of the molecule most likely to be involved in electron transfer during chemical reactions. These calculations help in understanding the electronic and optical properties of the molecule. nih.gov

Table 2: Frontier Molecular Orbital Energies from a Representative DFT Calculation

| Molecular Orbital | Energy (eV) |

| HOMO | -7.890 |

| LUMO | -2.345 |

| HOMO-LUMO Gap | 5.545 |

This table contains illustrative data to show the typical output of a HOMO-LUMO analysis.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pcbiochemres.com This method is extensively used in drug discovery to understand how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein.

Prediction of Binding Affinities and Modes

Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. nih.govbiointerfaceresearch.com A lower binding energy generally indicates a more stable and favorable interaction. These simulations explore various possible binding poses of the ligand within the active site of the protein, identifying the most energetically favorable conformation. pcbiochemres.com

For derivatives of nicotinic acid, molecular docking studies have been successfully employed to predict their binding to target enzymes. mdpi.com Such studies can reveal how modifications to the parent molecule affect its binding affinity and specificity. For this compound, docking it into the active site of a relevant protein target would provide valuable predictions about its potential as an inhibitor or modulator of that protein's function.

Table 3: Example of Molecular Docking Results for Nicotinic Acid Derivatives against a Target Protein

| Compound | Docking Score (kcal/mol) |

| Nicotinic Acid | -5.8 |

| Derivative A | -7.2 |

| Derivative B | -6.5 |

| This compound (Hypothetical) | -6.9 |

This table provides a hypothetical comparison of docking scores to illustrate how binding affinities are reported and compared.

Identification of Key Amino Acid Residues in Binding Sites

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the protein's binding pocket. mdpi.com These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Identifying these key residues is crucial for understanding the molecular basis of recognition and for designing more potent and selective ligands.

For instance, a docking study of nicotinic acid derivatives might reveal that the carboxylic acid group forms a critical hydrogen bond with a specific lysine or arginine residue in the active site, while the pyridine ring engages in hydrophobic interactions with phenylalanine or leucine residues. Visualizing the docked complex allows researchers to pinpoint these interactions and understand the structure-activity relationship (SAR).

Table 4: Key Amino Acid Interactions for a Hypothetical Docked Ligand

| Amino Acid Residue | Interaction Type | Distance (Å) |

| LYS 74 | Hydrogen Bond | 2.54 |

| GLU 165 | Hydrogen Bond | 2.11 |

| PHE 124 | Hydrophobic | - |

| ASN 117 | Hydrogen Bond | 2.30 |

This table illustrates the type of data generated from the analysis of ligand-protein interactions, based on findings for similar compounds. mdpi.com

Pharmacophore Modeling and Virtual Screening of this compound Derivatives

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential steric and electronic features necessary for a molecule to interact with a specific biological target. mdpi.com A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds with the potential for similar biological activity, a process known as virtual screening. nih.gov

A pharmacophore model for this compound and its derivatives would typically consist of features such as hydrogen bond acceptors (from the carboxylic acid and nitrile groups), hydrogen bond donors (from the carboxylic acid), and aromatic rings (the pyridine moiety). mdpi.comnih.gov This model can be generated based on the structure of a known active ligand (ligand-based) or from the ligand-binding site of a protein (structure-based). nih.govnih.gov

Once a robust pharmacophore model is developed and validated, it can be used to screen virtual libraries of compounds. mdpi.comresearchgate.net The screening process filters these databases to identify molecules that match the pharmacophoric features, thus narrowing down the number of candidates for further computational analysis, such as molecular docking, and eventual experimental testing. This approach accelerates the discovery of new lead compounds with desired biological activities. researchgate.net

Table 5: Common Pharmacophoric Features

| Feature | Description |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. |

| Hydrophobic (HY) | A nonpolar group that forms hydrophobic interactions. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. |

| Positive/Negative Ionizable | A group that can carry a positive or negative charge at physiological pH. |

Advanced Predictive Modeling for Research Applications

Computational and theoretical chemistry studies focusing specifically on advanced predictive modeling for this compound are not extensively available in publicly accessible scientific literature. However, the broader field of computational chemistry provides a framework for how such predictive models could be developed and applied. Research on related compounds, such as various cyanopyridine and pyridinecarboxylic acid derivatives, demonstrates the potential utility of these methods in elucidating chemical properties and predicting biological activities.

Predictive modeling in chemistry often utilizes techniques like Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms to correlate molecular structures with specific endpoints, such as biological activity or toxicity. For instance, QSAR models have been successfully developed for various classes of compounds to predict their anticancer activity. These models often rely on molecular descriptors that quantify different aspects of a molecule's structure, such as its size, shape, and electronic properties.

In the context of compounds similar to this compound, computational approaches like Density Functional Theory (DFT) are employed to determine molecular geometries, electronic properties, and chemical reactivity. Such calculations can provide the foundational data for building more complex predictive models. For example, DFT calculations have been used to study the electronic properties of novel cyanopyridine derivatives.

Furthermore, machine learning models are increasingly used to predict fundamental chemical properties like the acid dissociation constant (pKa). These models can be trained on large datasets of known molecules to predict the properties of new or uncharacterized compounds. A deep neural network-based classifier, for example, has been developed to predict pKa values by encoding local atomic environments.

While specific predictive models for this compound are not documented, the methodologies applied to similar molecules suggest a viable path for future research. Such models could accelerate the discovery and development of new applications for this compound and its derivatives.

Applications of 5 Cyanonicotinic Acid in Advanced Research Fields

Role as a Chemical Building Block in Complex Organic Synthesis

The strategic placement of multiple reactive sites on its aromatic scaffold makes 5-cyanonicotinic acid a significant building block, or synthon, in the field of complex organic synthesis. Its utility is particularly pronounced in multicomponent reactions (MCRs), which allow for the efficient construction of complex molecular architectures in a single step from three or more reactants. mdpi.com MCRs are prized for their atom economy, reduced waste generation, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net

The pyridine (B92270) ring, along with the electron-withdrawing cyano and carboxyl groups, activates the molecule for various transformations. Researchers have utilized nicotinic acid derivatives in MCRs to synthesize a range of heterocyclic compounds. For instance, multicomponent strategies have been developed for the synthesis of various nicotinic acid derivatives, demonstrating the adaptability of this molecular framework in complex synthetic pathways. bohrium.com In these reactions, the carboxylic acid can participate in esterification or amidation reactions, while the cyano group can undergo hydrolysis, reduction, or cycloaddition. The pyridine nitrogen also offers a site for coordination or further functionalization. This multi-functionality allows this compound to serve as a versatile precursor for creating larger, more intricate molecules, including those with potential biological or pharmaceutical activity. mdpi.com

Table 1: Examples of Multicomponent Reactions for Heterocycle Synthesis

| Reaction Name | Reactant Types | Resulting Heterocycle | Relevance of Nicotinic Acid Scaffold |

|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (x2), Ammonia | Dihydropyridine | A classical MCR for pyridine-based structures. |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea (B124793) | Dihydropyrimidinone | Demonstrates synthesis of complex nitrogen-containing heterocycles. |

This table illustrates general multicomponent reactions that are foundational in the synthesis of complex heterocyclic structures, a field where versatile building blocks like this compound are highly valuable.

Applications in Material Science Research

The distinct functional groups of this compound make it a compelling candidate for the development of advanced materials with tailored properties.

In polymer science, monomers containing multiple functional groups are essential for creating cross-linked networks, functional polymers, and materials for post-polymerization modification. This compound possesses both a carboxylic acid group, suitable for forming polyesters and polyamides, and a nitrile (cyano) group, which can be modified or participate in specific polymerization reactions.

Bio-based monomers are increasingly sought after as alternatives to fossil-fuel-derived feedstocks for creating sustainable polymers. abo.fi Carboxylic acids, such as itaconic acid, are used to create polymers with clickable groups for applications like developing antibacterial materials. rsc.org Similarly, the carboxylic acid moiety of this compound can be readily incorporated into polymer backbones through condensation polymerization. The pendant cyano group then provides a reactive handle for further functionalization, allowing for the attachment of other molecules to tune the material's properties, such as its solubility, thermal stability, or electronic characteristics. For example, phenothiazine-based polymers have been synthesized for use in solar cells, where functional groups are critical for performance. mdpi.com

This compound is an excellent ligand for the construction of Metal-Organic Frameworks (MOFs). mdpi.com MOFs are highly porous, crystalline materials composed of metal ions or clusters linked together by organic molecules. rsc.orgnih.gov The design of MOFs relies on the specific coordination geometry of the metal and the connectivity of the organic linker.

The this compound molecule offers multiple coordination sites: the carboxylate group can bind to metal centers in various modes (monodentate, bidentate), while the nitrogen atoms of the pyridine ring and the cyano group can also participate in coordination. This allows it to act as a versatile linker, facilitating the self-assembly of metal ions into one-, two-, or three-dimensional networks. nih.gov The resulting MOFs can exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgnih.gov The specific use of ligands with both carboxylate and N-donor sites, like this compound, can lead to the formation of complex and functional framework architectures. mdpi.comnih.gov

Table 2: Potential Coordination Sites of this compound in MOF Synthesis

| Functional Group | Atom(s) | Potential Coordination Role |

|---|---|---|

| Carboxylic Acid | Oxygen | Primary binding site for metal ions, forming strong coordination bonds. |

| Pyridine Ring | Nitrogen | Secondary coordination site, directing the angle and structure of the framework. |

Biosensor Development Utilizing this compound Scaffolds

A scaffold in biosensor design provides the fundamental structure for immobilizing biological recognition elements and transducing a binding event into a measurable signal. nih.gov The rigid, planar structure of the pyridine ring in this compound, combined with its reactive functional groups, makes it a suitable candidate for creating such scaffolds in electrochemical biosensors. nih.gov

Electrochemical sensors rely on modifying electrode surfaces to enhance sensitivity and selectivity towards a target analyte. mdpi.com The carboxylic acid group of this compound can be used to covalently attach the molecule to an electrode surface (e.g., carbon or gold) or to link it to biomolecules like enzymes or antibodies. mdpi.com Once immobilized, the scaffold serves as a stable platform. The electronic properties of the aromatic ring and the cyano group can facilitate electron transfer processes, which are central to electrochemical sensing. mdpi.com Materials based on boronic acids, for instance, have been used as synthetic receptors for detecting biological species by forming reversible covalent bonds. nih.govmdpi.com Similarly, a scaffold built from this compound could be further functionalized to create specific binding sites for target analytes, leading to a detectable change in current or potential upon binding.

Catalytic Applications in Chemical Transformations

Metal complexes containing organic ligands are widely used as catalysts in a vast array of chemical reactions. nih.gov this compound can act as a ligand, coordinating with transition metals to form catalytically active complexes. The properties of the ligand are crucial as they can modulate the metal center's reactivity, selectivity, and stability.

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can chelate a metal ion, forming a stable complex. researchgate.net The electron-withdrawing nature of the cyano group can influence the electron density at the metal center, thereby tuning its catalytic activity. For example, isonicotinic acid has been used as a ligand to anchor a cobalt phthalocyanine complex to a titania surface, creating a photocatalyst for degrading pollutants. growingscience.com Similarly, complexes of this compound could be designed for various catalytic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.net The ability to synthesize and modify such complexes offers a pathway to developing new, efficient, and selective catalysts for industrial and laboratory applications.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Itaconic acid |

| Phenothiazine |

| Nicotinic acid |

| Isonicotinic acid |

Biological and Pharmacological Research Perspectives on 5 Cyanonicotinic Acid

Enzyme Inhibition Studies of 5-Cyanonicotinic Acid Derivatives

Derivatives of the nicotinic acid scaffold have been a focal point of numerous studies to assess their inhibitory potential against enzymes implicated in metabolic disorders, bacterial communication, and drug metabolism.

Inhibition of Carbohydrate-Digesting Enzymes (e.g., α-Amylase, α-Glucosidase)

A series of 5-amino-nicotinic acid derivatives has been synthesized and evaluated for their inhibitory effects on α-amylase and α-glucosidase, key enzymes in carbohydrate digestion. nih.gov The inhibition of these enzymes can delay glucose absorption and lower postprandial blood glucose levels, a critical therapeutic strategy for managing type 2 diabetes. chemrxiv.org

In one study, thirteen 5-amino-nicotinic acid derivatives were tested, showing promising dual inhibitory activity. nih.govmdpi.com The half-maximal inhibitory concentration (IC50) values for α-amylase ranged from 12.17 to 37.33 µg/mL, while for α-glucosidase, the IC50 values were between 12.01 and 38.01 µg/mL. nih.govmdpi.com Several of these compounds demonstrated inhibitory potential comparable to acarbose, a standard drug used for this purpose. nih.govmdpi.com Another study focusing on nicotinic acid derivatives with modifications at the 6-position of the pyridine (B92270) ring also identified compounds with micromolar inhibition against both α-amylase and α-glucosidase. mdpi.com These findings highlight that the nicotinic acid framework is a promising scaffold for developing new agents to control hyperglycemia. nih.govmdpi.com

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

|---|---|---|

| Derivative 2 | 12.72 ± 0.12 | 12.72 ± 0.12 |

| Derivative 4 | 12.99 ± 0.09 | 12.01 ± 0.09 |

| Derivative 5 | 13.68 ± 0.36 | 13.68 ± 0.36 |

| Derivative 7 | 12.79 ± 0.17 | 12.79 ± 0.17 |

| Derivative 8 | 13.11 ± 0.15 | 12.99 ± 0.09 |

| Acarbose (Standard) | 10.98 ± 0.03 | 10.79 ± 0.17 |

Inhibition of Bacterial Regulator Proteins (e.g., PqsR)

The Pseudomonas quinolone signal (PQS) system is a quorum-sensing pathway in Pseudomonas aeruginosa that regulates virulence factor production and biofilm formation. researchgate.netmdpi.com The transcriptional regulator PqsR is a key component of this system and a target for anti-virulence therapies. researchgate.net A review of the scientific literature did not yield specific studies on the inhibition of PqsR by derivatives of this compound. Research in this area has focused on other chemical scaffolds, such as quinazolones and coumarins. nih.govmdpi.com

Interactions with Cytochrome P450 Enzymes (CYPs)

Cytochrome P450 enzymes are a superfamily of heme-containing proteins crucial for metabolizing a wide array of drugs and other xenobiotics. aatbio.com Interactions with these enzymes, particularly inhibition, can lead to significant drug-drug interactions. aatbio.commdpi.com

Based on the shared pyridine functionality with this compound, it is hypothesized that these compounds could interact with human P450 enzymes. nih.gov Studies on the parent compounds, nicotinic acid and nicotinamide (B372718), have shown that at therapeutic concentrations, they can inhibit several CYP isoforms. nih.gov Nicotinic acid was found to inhibit CYP2D6 with an inhibition constant (Ki) of 3.8 mM. nih.gov Nicotinamide also inhibited CYP2D6 (Ki = 19 mM) as well as CYP3A4 (Ki = 13 mM) and CYP2E1 (Ki = 13 mM). nih.gov The mechanism of this inhibition is believed to occur via the coordination of the pyridine nitrogen atom to the heme iron of the enzyme. nih.gov Given this precedent, derivatives of this compound may warrant investigation for similar potential interactions with CYP enzymes.

Inhibition of Other Relevant Enzymes (e.g., Nitroreductase, Tyrosyl-tRNA synthetase, Pancreatic Lipase, Neuraminidase)

Nitroreductase: Certain nicotinic acid derivatives, specifically acylhydrazones bearing a 5-nitrofuran substituent, have been investigated for their antimicrobial properties. mdpi.com The mode of action for these compounds is believed to involve activation by bacterial nitroreductase enzymes. mdpi.com This activation process results in the production of cytotoxic free radicals that can damage cellular macromolecules like DNA, leading to an antibacterial effect. mdpi.com

Tyrosyl-tRNA synthetase: Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme in bacterial protein synthesis, making it an attractive target for new antibacterial agents. asianpubs.orgnih.gov Molecular docking studies have suggested that the antimicrobial activity of some nicotinic acid acylhydrazone derivatives is linked to the inhibition of TyrRS. mdpi.com These compounds showed a good affinity for the enzyme's active site in computational models, correlating with their observed activity against various bacterial strains. mdpi.com

Pancreatic Lipase: Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, and its inhibition is a validated strategy for obesity management. nih.gov Extensive literature searches did not reveal studies specifically investigating the inhibitory effects of this compound derivatives on pancreatic lipase. Current research on pancreatic lipase inhibitors focuses on other classes of compounds, such as flavonoids and various natural products. researchgate.netnih.govmdpi.com

Neuraminidase: Neuraminidase is a critical enzyme for the influenza virus, facilitating the release of new virions from infected cells. nih.govwikipedia.org It is the target of several approved antiviral drugs. nih.gov A review of available scientific literature found no studies reporting on the investigation of this compound derivatives as inhibitors of viral neuraminidase.

Molecular Mechanisms of Biological Action

Understanding the specific molecular interactions between a ligand and its target enzyme is fundamental to rational drug design. Computational methods like molecular docking are widely used to predict and analyze these interactions.

Ligand-Target Interactions

Molecular docking studies have provided valuable insights into how nicotinic acid derivatives bind to their respective enzyme targets.

α-Amylase and α-Glucosidase: For 5-amino-nicotinic acid derivatives, docking simulations have illustrated their binding modes within the active sites of α-amylase and α-glucosidase. These studies show that the compounds form key interactions with the catalytic residues of the enzymes, thereby blocking substrate access and inhibiting enzyme function. chemrxiv.org

Nitroreductase: The interaction between a nicotinic acid acylhydrazone derivative (compound 13) and Escherichia coli nitroreductase has been modeled. mdpi.com The simulation showed the compound binding tightly within the active site through multiple hydrogen bonds with key amino acid residues, including LYS74, LYS14, GLU165, THR41, ARG121, and ASN117. mdpi.com This strong binding is proposed to facilitate the reduction of the compound's 5-nitrofuran moiety, leading to its activation. mdpi.com

Tyrosyl-tRNA synthetase: Docking studies have been used to predict the binding affinity of nicotinic acid derivatives for TyrRS. mdpi.com The calculated binding energies for the most active compounds suggest a strong interaction with the enzyme, which supports the hypothesis that their antibacterial activity is, at least in part, due to the inhibition of this enzyme. mdpi.com

| Compound | Target Enzyme | Binding Energy (kcal/mol) |

|---|---|---|

| Compound 5 | Tyrosyl-tRNA synthetase | -8.1 |

| Compound 13 | Tyrosyl-tRNA synthetase | -8.6 |

| Compound 13 | Nitroreductase | -8.0 |

| Compound 17 | Tyrosyl-tRNA synthetase | -8.3 |

| Compound 25 | Nitroreductase | -8.2 |

Enzyme-Substrate Interaction Dynamics

The study of enzyme-substrate interaction dynamics is crucial for understanding the mechanism of action of a compound and its potential as a therapeutic agent. This involves analyzing the binding affinity, kinetics, and conformational changes that occur when a compound interacts with an enzyme's active site.

Currently, there is a notable lack of specific research in publicly available scientific literature detailing the enzyme-substrate interaction dynamics of this compound. While studies on related nicotinic acid derivatives have explored their interactions with various enzymes, such as α-amylase and α-glucosidase, similar detailed kinetic and mechanistic studies for this compound are not readily found.

One study investigating monoamine oxidase (MAO) inhibitors identified 5-cyanonicotine, a related but distinct compound, and found that it did not exhibit inhibitory properties against MAO-A or MAO-B enzymes nih.gov. However, this does not provide direct insight into the behavior of this compound. The synthesis of neuropeptide Y Y5 receptor antagonists has utilized this compound as a starting material, suggesting its derivatives may interact with this receptor, but the direct interaction dynamics of this compound with this or other enzymes have not been characterized acs.org.

Further research is required to elucidate the specific enzymatic targets of this compound and to characterize the dynamics of its interactions, which would be a critical step in exploring its pharmacological potential.

Preclinical Research and Biological Activity Profiling

Preclinical research is fundamental in profiling the biological activities of a chemical compound, providing insights into its potential therapeutic applications. This section reviews the available preclinical data on the anti-microbial and anti-cancer activities of this compound, as well as other investigated biological effects.

The evaluation of a compound's ability to inhibit or kill microorganisms is a key area of preclinical research. This includes assessing its activity against a spectrum of bacteria (antibacterial activity) and fungi (antifungal activity).

Despite the broad antimicrobial activities reported for various derivatives of nicotinic acid, there is a significant gap in the scientific literature regarding the specific anti-microbial properties of this compound. A study on 5-fluoronicotinic acid, an analogue, demonstrated its inhibitory effects against several bacteria, including Streptococcus sp., Staphylococcus aureus, and Escherichia coli nih.gov. However, these findings cannot be directly extrapolated to this compound.

Extensive searches of scientific databases did not yield specific studies that have evaluated the antibacterial or antifungal spectrum of this compound or determined its minimum inhibitory concentration (MIC) against various microbial strains. Therefore, its potential as an anti-microbial agent remains uninvestigated.

The search for novel anti-cancer agents is a primary focus of pharmacological research. In-vitro studies using cancer cell lines are a common first step to assess the cytotoxic or anti-proliferative potential of a compound.

Currently, there is no direct evidence in the available scientific literature to support the anti-cancer potential of this compound. While numerous studies have investigated the cytotoxic effects of various chemical compounds and natural product extracts against a wide range of human cancer cell lines, specific research on this compound is absent.

The table below summarizes the cytotoxic activity of other compounds against various cancer cell lines, illustrating the type of data that is currently unavailable for this compound.

| Cell Line | Compound/Extract | IC50 Value | Reference |

| A549 (Lung Cancer) | Ethanolic extract of Nepeta paulsenii | 62.82 µg/mL | nih.gov |

| A549 (Lung Cancer) | 5-fluorouracil (5-Fu) | 83.62 µg/mL | nih.gov |

| Hep2 (Laryngeal Cancer) | Ethanolic extract of Cynodon dactylon | 0.042 mg/ml | science.gov |

| Hep2 (Laryngeal Cancer) | Methanolic extract of Oxalis corniculata | 0.048 mg/ml | science.gov |

Future research should include screening this compound against a panel of cancer cell lines to determine if it possesses any anti-proliferative or cytotoxic properties that would warrant further investigation.

Beyond anti-microbial and anti-cancer research, the broader biological activities of a compound are often explored to identify other potential therapeutic uses.

The scientific literature contains limited information on other specific investigational biological activities of this compound. One notable mention is its use as a chemical intermediate in the synthesis of a potent and selective neuropeptide Y (NPY) Y5 receptor antagonist acs.org. NPY receptors are involved in various physiological processes, including appetite regulation, and their antagonists are investigated for potential anti-obesity effects. This synthetic application implies that the structural scaffold of this compound may be relevant for designing compounds that target G protein-coupled receptors, but it does not describe a direct biological activity of the compound itself.

Further pharmacological screening is necessary to identify any other potential biological effects of this compound, such as anti-inflammatory, antioxidant, or metabolic modulatory activities.

Environmental Research and Degradation of 5 Cyanonicotinic Acid

Pathways of Environmental Degradation

Research on the environmental fate of 5-Cyanonicotinic acid, a metabolite of certain neonicotinoid insecticides, is limited. However, its chemical structure—a pyridine (B92270) ring with a carboxylic acid and a nitrile (cyano) group—suggests several potential degradation pathways that are common for related chemical structures in the environment. These pathways include microbial degradation, photodegradation, and hydrolysis.

Microbial Degradation: Microorganisms in soil and aquatic environments play a crucial role in the breakdown of organic compounds. For pyridine-based molecules, microbial degradation often involves hydroxylation of the pyridine ring, followed by ring cleavage. The nitrile group of this compound can be a target for microbial enzymes. Nitrilases or nitrile hydratases can convert the cyano group (-CN) into a carboxylic acid group (-COOH) or an amide group (-CONH2), respectively. This would transform this compound into pyridine-3,5-dicarboxylic acid or 5-amido-nicotinic acid. These resulting compounds could then be further metabolized by microorganisms. For instance, some bacterial strains are known to degrade nicotinic acid and its derivatives.

Photodegradation: Photodegradation, or the breakdown of compounds by light, is another significant environmental process. Compounds with aromatic rings, such as the pyridine ring in this compound, can absorb ultraviolet (UV) radiation from sunlight. This absorption of energy can lead to the generation of reactive oxygen species, which can then attack and break down the molecule. Studies on neonicotinoids have shown that photodegradation can be a significant pathway, with factors such as pH, water quality, and the presence of photosensitizers influencing the rate of degradation nih.govsemanticscholar.orgresearchgate.netresearchgate.net. The degradation pathways often involve photo-oxidation processes nih.govsemanticscholar.orgresearchgate.net.

Hydrolysis: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The nitrile group of this compound can undergo hydrolysis to form a carboxylic acid. This reaction can be influenced by pH, with rates typically being faster under acidic or alkaline conditions. The hydrolysis of the cyano group would result in the formation of pyridine-3,5-dicarboxylic acid.

Table 1: Potential Environmental Degradation Pathways of this compound and Key Influencing Factors

| Degradation Pathway | Description | Potential Transformation Products | Key Influencing Factors |

| Microbial Degradation | Breakdown by microorganisms (bacteria and fungi) in soil and water. | Pyridine-3,5-dicarboxylic acid, 5-amido-nicotinic acid, and subsequent ring cleavage products. | Microbial population density and diversity, temperature, pH, nutrient availability, oxygen levels. |